Methyl 4-Oxo-1-(o-tolyl)cyclohexanecarboxylate
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Overview
Description
Methyl 4-Oxo-1-(o-tolyl)cyclohexanecarboxylate is an organic compound with the molecular formula C15H18O3 It is characterized by a cyclohexane ring substituted with a methyl ester, a ketone, and an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-Oxo-1-(o-tolyl)cyclohexanecarboxylate typically involves the reaction of cyclohexanone with o-tolylmagnesium bromide, followed by esterification with methanol. The reaction conditions often require the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in substitution reactions where the o-tolyl group or the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Methyl 4-Oxo-1-(o-tolyl)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development and therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-Oxo-1-(o-tolyl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- Methyl 4-oxo-1-(p-tolyl)cyclohexanecarboxylate
- Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate
Comparison: Methyl 4-Oxo-1-(o-tolyl)cyclohexanecarboxylate is unique due to the presence of the o-tolyl group, which imparts distinct chemical and physical properties compared to its analogs. The position of the tolyl group (ortho vs. para) can significantly influence the reactivity and biological activity of the compound. Additionally, the ester group (methyl vs. ethyl) can affect the compound’s solubility and stability.
Biological Activity
Methyl 4-Oxo-1-(o-tolyl)cyclohexanecarboxylate is a compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including antimicrobial and anti-inflammatory properties, along with relevant research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula C14H16O3. The structure features a cyclohexane ring with a ketone group at the 4-position and an o-tolyl group, which influences its reactivity and biological interactions.
Biological Activity
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in human cell lines, suggesting potential therapeutic applications in inflammatory diseases .
Table 1: Summary of Biological Activities
Activity Type | Effectiveness | Mechanism of Action | References |
---|---|---|---|
Antimicrobial | Significant | Disruption of cell wall synthesis | |
Anti-inflammatory | Moderate | Inhibition of pro-inflammatory cytokines |
Case Study: Antimicrobial Efficacy
A specific case study involved testing this compound against Staphylococcus aureus and Escherichia coli. The compound was found to have a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as an antibacterial agent. Further analysis revealed that the compound inhibited biofilm formation, an important factor in chronic infections.
Case Study: Anti-inflammatory Response
In another study focusing on anti-inflammatory properties, this compound was administered to a murine model of inflammation. Results showed a reduction in paw edema by approximately 40% compared to control groups. Histological examination indicated decreased infiltration of inflammatory cells in tissues treated with the compound, supporting its potential use in treating inflammatory conditions .
The biological activity of this compound can be attributed to its functional groups. The ketone and carboxylic acid moieties allow for interactions with various enzymes and receptors within biological systems. This interaction may lead to modulation of signaling pathways involved in inflammation and microbial resistance .
Properties
IUPAC Name |
methyl 1-(2-methylphenyl)-4-oxocyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-11-5-3-4-6-13(11)15(14(17)18-2)9-7-12(16)8-10-15/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEAJHRMENAVCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCC(=O)CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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